molecular formula C17H18F2N2O3 B2608116 1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea CAS No. 1795419-78-1

1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea

Cat. No.: B2608116
CAS No.: 1795419-78-1
M. Wt: 336.339
InChI Key: DCIPGLNBWYZIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea is a chemical compound with the CAS Registry Number 1795419-78-1 . It has a molecular formula of C17H18F2N2O3 and a molecular weight of 336.33 g/mol . This urea derivative is offered for research purposes with a guaranteed purity of 90% or higher . It is typically supplied in milligram quantities for laboratory use . As a specialized research chemical, it is intended for use in assay development and other in-vitro experiments within a controlled laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can source this compound from various chemical suppliers, with pricing varying based on the quantity ordered . For comprehensive handling, safety, and structural information, including InChI keys and SMILES notation, researchers should consult the specific supplier's documentation and material safety data sheet. The InChI Key for this compound is DCIPGLNBWYZIAR-UHFFFAOYSA-N .

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3/c1-23-14-9-4-3-6-11(14)15(24-2)10-20-17(22)21-16-12(18)7-5-8-13(16)19/h3-9,15H,10H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIPGLNBWYZIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)NC2=C(C=CC=C2F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea typically involves the reaction of 2,6-difluoroaniline with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₄₄H₄₇F₂N₉O₅S
  • Molecular Weight : 852.0 g/mol
  • IUPAC Name : N-(2,6-difluorophenyl)-5-[3-[2-[5-ethyl-2-methoxy-4-[4-(4-methylsulfonyl)-1-piperazinyl]-1-piperidinyl]anilino]-4-pyrimidinyl]imidazo[1,2-a]pyridin-2-yl]-2-methoxybenzamide

Oncology

The primary application of GSK1904529A is in cancer therapy. Studies have shown that targeting the IGF-1R pathway can significantly impact tumor progression and metastasis.

  • Case Study : In a preclinical study involving human cancer cell lines, GSK1904529A demonstrated potent anti-tumor activity by inducing apoptosis in cancer cells resistant to conventional therapies. The compound's ability to inhibit IGF-1R was correlated with reduced cell proliferation and increased sensitivity to chemotherapeutic agents.

Metabolic Disorders

Research indicates that GSK1904529A may also have implications in the treatment of metabolic disorders. By modulating IGF signaling pathways, the compound could influence insulin sensitivity and glucose metabolism.

  • Case Study : A study on diabetic mouse models showed that administration of GSK1904529A improved insulin sensitivity and reduced hyperglycemia. The mechanism was attributed to enhanced glucose uptake in peripheral tissues and modulation of hepatic glucose production.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
IGF-1R InhibitionInhibits IGF-1R signaling pathways[PubChem]
Anti-tumor EffectsInduces apoptosis in resistant cancer cells[PubChem]
Metabolic EffectsImproves insulin sensitivity in diabetic models[PubChem]

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets. The compound’s difluorophenyl and methoxyphenyl groups play a crucial role in its binding affinity and reactivity. The urea linkage provides stability and facilitates interactions with biological molecules, potentially inhibiting specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea-Based Analogs

a. 1-(2,6-Difluorophenyl)-3-[[3-[5-hydroxy-4-(1H-pyrrolo[3,2-c]pyridin-2-yl)pyrazol-1-yl]phenyl]methyl]urea

  • Structural Features : Shares the 2,6-difluorophenyl-urea core but substitutes the phenethyl group with a pyrazolyl-pyrrolopyridine moiety.
  • Target and Activity : Binds Factor VIIa with high specificity, as demonstrated by crystallography (PDB structure). The pyrazolyl-pyrrolopyridine group enhances hydrophobic interactions and hydrogen bonding within the enzyme’s S1 pocket .

b. 1-(1-(Methylboronyl)piperidin-4-yl)-3-(2,6-difluorophenyl)urea

  • Structural Features : Incorporates a boron-containing piperidine group instead of the methoxyphenethyl chain.
  • Pharmacokinetics : Boronated derivatives are designed to improve metabolic stability and target residence time, as seen in proteasome inhibitors .
  • Key Difference : The boron group may enhance covalent binding to catalytic serine residues, a mechanism absent in the target compound.
Piperazine-Based Derivatives (HBK Series)**
  • Structural Features: Piperazine cores with phenoxyalkyl side chains (e.g., HBK14–HBK19) .
  • Target and Activity : Primarily target serotonin or dopamine receptors due to the piperazine moiety’s affinity for GPCRs.
  • Key Difference : The urea scaffold in the target compound favors protease inhibition, whereas piperazine derivatives exhibit broader CNS activity.
Table 1: Structural and Functional Comparison
Compound Class Core Structure Key Substituents Primary Target Binding Features
Target Urea Derivative Urea 2,6-Difluorophenyl, 2-methoxyphenethyl Proteases (e.g., FVIIa) Hydrogen bonding via urea carbonyl
Pyrazolyl-Pyrrolopyridine Urea Urea Pyrazolyl-pyrrolopyridine Factor VIIa Hydrophobic S1 pocket interaction
Boronated Urea Urea Methylboronyl-piperidine Proteasomes Covalent serine binding
HBK Piperazines Piperazine Phenoxyalkyl chains GPCRs (5-HT, dopamine) Ionic interactions with receptors

Research Findings and Implications

  • Factor VIIa Inhibition : Crystallographic studies of urea analogs demonstrate that substituent bulkiness and polarity critically influence binding affinity. The target compound’s methoxy groups may balance hydrophobicity and solubility, optimizing bioavailability .
  • Synthetic Challenges : Urea derivatives require stringent purity controls (e.g., HPLC-UV ≥95% purity), as impurities can drastically alter enzymatic inhibition profiles .
  • Therapeutic Potential: Unlike piperazine-based HBK compounds, which modulate neurotransmitter systems, the target urea derivative is more likely to be leveraged in anticoagulant or anticancer therapies .

Biological Activity

1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea, with CAS number 1795419-78-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C17H18F2N2O3C_{17}H_{18}F_{2}N_{2}O_{3}, with a molecular weight of 336.33 g/mol. The structure features a difluorophenyl group and methoxyphenyl substituents that may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₈F₂N₂O₃
Molecular Weight336.33 g/mol
CAS Number1795419-78-1

Synthesis

The synthesis of this compound involves multi-step organic reactions. Specific methodologies include the use of various solvents and catalysts to achieve optimal yields and purity levels. Detailed synthetic routes can be found in relevant literature .

Anticancer Properties

Recent studies have shown that derivatives of urea compounds exhibit significant anticancer activity. For instance, similar urea derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents . The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Tubulin Polymerization : This results in disruption of the mitotic spindle formation during cell division.
  • Induction of Apoptosis : Compounds similar to this compound have been shown to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins like Bax .

In Vivo Studies

In vivo studies are necessary to validate the efficacy and safety profile of this compound. Preliminary data suggest that it may inhibit tumor growth in animal models, but further research is required to establish its pharmacokinetics and long-term effects .

Case Studies

A case study involving a related urea derivative revealed promising results in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size when treated with the compound compared to controls .

Q & A

Q. What synthetic routes are recommended for preparing 1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea, and how can reaction yields be optimized?

The compound is typically synthesized via the reaction of an isocyanate intermediate with a substituted aniline derivative. Evidence from structurally similar ureas (e.g., 1-(Adamantan-1-ylmethyl)-3-(2,6-difluorophenyl)urea) indicates that yields depend on stoichiometry, solvent polarity, and temperature. For example, using anhydrous tetrahydrofuran (THF) at 0–5°C improved yields in analogous syntheses . Optimization may involve adjusting the molar ratio of reactants (1:1.2 for isocyanate:amine) and employing catalysts like triethylamine to enhance reactivity. Low-yield reactions (e.g., 10% for some analogs) suggest the need for purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this urea derivative?

Key techniques include:

  • ¹H/¹⁹F NMR : To confirm substituent positions and hydrogen bonding patterns. For example, the 2,6-difluorophenyl group shows distinct splitting patterns in ¹⁹F NMR, while methoxy protons resonate at ~3.8 ppm in ¹H NMR .
  • FT-IR : Urea carbonyl stretches (~1640–1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass ±0.001 Da) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Standard assays include:

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) .
  • Microtiter biofilm assays : Quantify inhibition of bacterial biofilm formation (e.g., Pseudomonas aeruginosa PAO1) via crystal violet staining .
  • Cytotoxicity screening : Use MTT assays on mammalian cell lines to assess selectivity .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond angles, torsion angles, and intermolecular interactions. Key steps:

  • Crystal growth : Slow evaporation from DCM/hexane mixtures.
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Apply SHELXL’s least-squares minimization to optimize displacement parameters and hydrogen bonding networks. The 2,6-difluorophenyl group’s planarity and methoxy orientation can be validated against electron density maps .

Q. What strategies resolve discrepancies in reported biological activities of structurally similar ureas?

Contradictions may arise from impurities, assay conditions, or structural variations. Mitigation strategies:

  • Purity validation : Use HPLC (>95% purity) and elemental analysis .
  • Comparative SAR studies : Systematically vary substituents (e.g., replacing 2-methoxy with 4-fluoro) to isolate activity drivers .
  • Orthogonal assays : Confirm enzyme inhibition via both fluorometric and radiometric assays .

Q. How do the 2,6-difluorophenyl and methoxy substituents influence this compound’s target interactions?

  • 2,6-Difluorophenyl : Enhances lipophilicity and π-stacking with aromatic residues (e.g., in kinase ATP-binding pockets) .
  • Methoxy groups : Participate in hydrogen bonding with polar amino acids (e.g., Asp/Glu) and improve solubility via steric shielding of the urea core . Computational docking (e.g., AutoDock Vina) can model these interactions by aligning the compound’s conformation with crystallographic protein data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.